molecular formula C10H12F3NO3 B2362652 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid CAS No. 2470435-62-0

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid

Cat. No.: B2362652
CAS No.: 2470435-62-0
M. Wt: 251.205
InChI Key: QTBFXRZQIKGHFO-UHFFFAOYSA-N
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Description

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid is a compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.205. This compound is notable for its unique structure, which includes both ethenyl and ethynyl groups attached to a morpholine ring, along with a trifluoroacetic acid moiety.

Preparation Methods

The synthesis of 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid involves several steps. Typically, the preparation starts with the formation of the morpholine ring, followed by the introduction of ethenyl and ethynyl groups. The final step involves the addition of the trifluoroacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The ethenyl and ethynyl groups can undergo substitution reactions with suitable reagents, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.

    Industry: Used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound’s ethenyl and ethynyl groups allow it to participate in various chemical reactions, while the trifluoroacetic acid moiety can influence its reactivity and stability. These interactions can affect biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

3-Ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:

    Trifluoroacetic acid derivatives: These compounds share the trifluoroacetic acid moiety but differ in their other functional groups.

    Morpholine derivatives: Compounds with a morpholine ring but different substituents.

    Ethenyl and ethynyl compounds: Compounds containing ethenyl and ethynyl groups but lacking the morpholine ring or trifluoroacetic acid moiety

The uniqueness of this compound lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-ethenyl-3-ethynylmorpholine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.C2HF3O2/c1-3-8(4-2)7-10-6-5-9-8;3-2(4,5)1(6)7/h1,4,9H,2,5-7H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBFXRZQIKGHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(COCCN1)C#C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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